REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([SH:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[C:12](OC(=O)C)(=[O:14])[CH3:13].Cl>C(O)(=O)C>[C:12]([S:11][C:3]1[C:2]([Cl:1])=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6])(=[O:14])[CH3:13]
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Name
|
|
Quantity
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9.8 g
|
Type
|
reactant
|
Smiles
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ClC=1C(=C(C(=O)O)C=CC1)S
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
cooled
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Name
|
|
Type
|
|
Smiles
|
C(C)(=O)SC1=C(C(=O)O)C=CC=C1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |